
Hydroxydione sodium succinate
描述
羟二酮钠琥珀酸盐: 是一种神经活性类固醇,以前用作全身麻醉剂该化合物于 1957 年推出,是首个用于临床的全身麻醉神经活性类固醇 . 由于患者发生血栓性静脉炎,该药已停产 .
准备方法
羟二酮钠琥珀酸盐的制备涉及其母体化合物羟二酮的合成,然后将其转化为钠琥珀酸盐形式。合成路线通常涉及在第 21 位对 5β-孕烷-3,20-二酮进行羟基化。工业生产方法可能涉及使用氢化可的松单酯琥珀酸盐作为原料,将其溶解在 0-60°C 的纯水中,然后加入苏打水将 pH 值调节至 7.5-11.0。然后逐滴加入丙酮,反应在 10-20°C 下保持 1-2 小时。 然后用活性炭脱色,过滤,并在减压下干燥,得到最终产物 .
化学反应分析
科学研究应用
Historical Context
Introduced in 1957, hydroxydione sodium succinate was the first neuroactive steroid general anesthetic used clinically. Its use was curtailed due to side effects such as thrombophlebitis, leading to its eventual discontinuation in clinical practice. Despite this, research has continued to explore its potential applications in various domains.
Pharmacological Properties
This compound primarily acts as a GABAA receptor modulator, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This modulation leads to sedation and anesthetic effects, making it a compound of interest for both historical and contemporary research.
Scientific Research Applications
This compound has been utilized in various scientific research settings:
- Neuropharmacology : It serves as a model compound for studying the effects of neuroactive steroids on the central nervous system.
- Anesthetic Research : Despite its historical use as an anesthetic, current studies focus on understanding its pharmacological profile and potential reapplication in modified forms.
- Comparative Studies : Research comparing this compound with other neuroactive steroids helps elucidate its unique properties and effects.
Animal Model Studies
Research conducted on chloralose or decerebrate cats demonstrated the following:
- Dosing Effects : Higher doses were required to induce respiratory depression or hypotension compared to anesthetic levels, indicating a relatively safe profile when administered correctly .
- Transient Effects : The compound produced significant but short-lived cardiovascular effects, highlighting its potential utility in controlled settings .
作用机制
The mechanism of action of hydroxydione sodium succinate involves its interaction with the GABAA receptor, a type of neurotransmitter receptor in the central nervous system. By binding to this receptor, this compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedation and anesthesia. The molecular targets and pathways involved include the modulation of ion channels and the inhibition of neuronal excitability .
相似化合物的比较
羟二酮钠琥珀酸盐类似于其他神经活性类固醇,如:
- 阿法多酮
- 阿法扎隆
- 二氢脱氧皮质酮
- 甘纳扎隆
- 米纳扎隆
- 孕烷醇酮
- 雷纳诺隆 与这些化合物相比,羟二酮钠琥珀酸盐的独特之处在于它是首个用于临床的全身麻醉神经活性类固醇。 由于血栓性静脉炎的副作用,其使用受到限制 .
生物活性
Hydroxydione sodium succinate, also known as Viadril, is a neuroactive steroid with notable pharmacological properties. Originally used as a general anesthetic, its biological activity has been the subject of various studies, particularly regarding its effects on the central nervous system (CNS) and its mechanism of action.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its neuroactive steroid structure. It is suggested to modulate the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which leads to sedation and anesthesia .
Central Nervous System Activity
Research indicates that this compound produces significant effects on the CNS. Studies conducted on chloralose or decerebrate cats revealed that rapid intravenous administration resulted in:
- Transient Hypotension : A decrease in blood pressure that lasted for 1 to 2 minutes.
- Respiratory Stimulation : An increase in respiratory rate, which was diminished with slower injection rates or dilution of the drug .
These effects suggest that hydroxydione's action is primarily mediated centrally rather than at peripheral sites.
The primary mechanism through which this compound exerts its effects involves modulation of the GABAA receptor. By binding to this receptor, it enhances GABA's inhibitory action, leading to sedation and potential anesthetic effects. This interaction results in:
- Inhibition of Neuronal Excitability : Reducing neuronal firing rates.
- Modulation of Ion Channels : Affecting chloride ion influx, which contributes to hyperpolarization of neurons .
Clinical Applications
This compound was historically utilized in clinical settings as a general anesthetic. However, its use has declined due to side effects such as thrombophlebitis.
A notable study explored its pharmacological profile in animal models, demonstrating that doses significantly higher than anesthetic levels were required to induce respiratory depression or hypotension in untreated animals . This highlights both the potency and potential safety profile when administered correctly.
Comparative Analysis with Similar Compounds
This compound shares similarities with other neuroactive steroids such as alfadolone and alfaxolone. The following table summarizes key similarities and differences:
Compound | Anesthetic Use | GABAA Modulation | Side Effects |
---|---|---|---|
This compound | Yes | Yes | Thrombophlebitis |
Alfadolone | Yes | Yes | Minimal |
Alfaxolone | Yes | Yes | Respiratory depression |
属性
IUPAC Name |
sodium;4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6.Na/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29;/h15,17-20H,3-14H2,1-2H3,(H,28,29);/q;+1/p-1/t15-,17+,18+,19+,20-,24+,25+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQDICGJHAONBN-OOFWROCWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967464 | |
Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-10-1 | |
Record name | Hydroxydione sodium succinate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYDIONE SODIUM SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53J8I8O5EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。